4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride
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Overview
Description
4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a pyrazole ring attached to a piperidine moiety, with two hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with piperidine under controlled conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often involve the use of solvents such as dichloromethane or methanol, and the process may be catalyzed by acids or bases depending on the specific synthetic route .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are common practices in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-oxides, pyrazoline derivatives, and various substituted piperidine compounds .
Scientific Research Applications
4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
- 4-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride
- 4-(4-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride
Uniqueness
4-(3-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H17Cl2N3 |
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Molecular Weight |
238.15 g/mol |
IUPAC Name |
4-(3-methylpyrazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-8-4-7-12(11-8)9-2-5-10-6-3-9;;/h4,7,9-10H,2-3,5-6H2,1H3;2*1H |
InChI Key |
DZCHFRAWLHQSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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